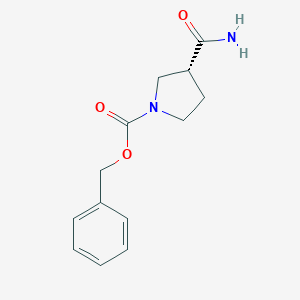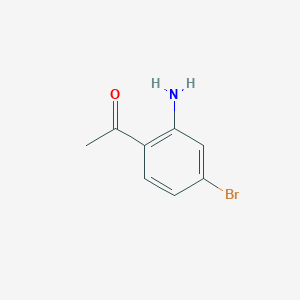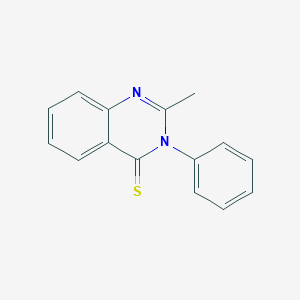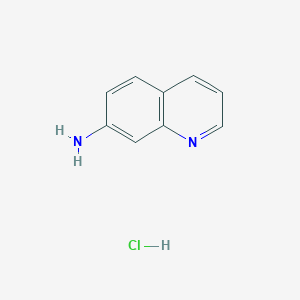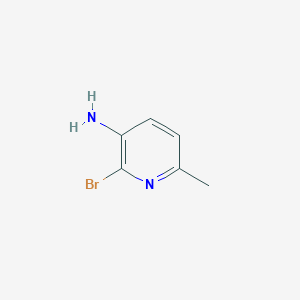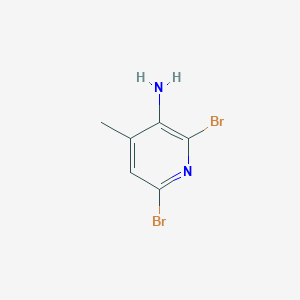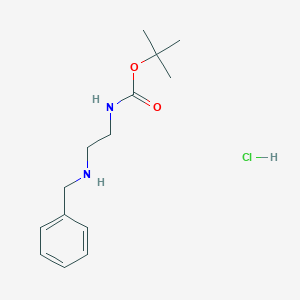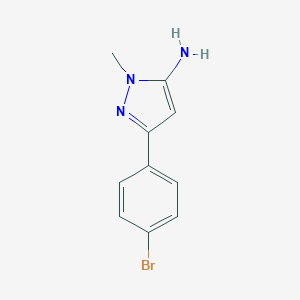
6-(3-Aminophenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is offered by several scientific product companies .
Molecular Structure Analysis
The InChI code for 6-(3-Aminophenyl)picolinic acid is 1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Wissenschaftliche Forschungsanwendungen
-
Herbicide Development
- Field : Agricultural Chemistry
- Application : “6-(3-Aminophenyl)picolinic acid” has been used in the synthesis of novel compounds with potent herbicidal activity . These compounds were designed using the structural skeleton of new picolinate compounds as a template .
- Method : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots . Molecular docking analyses were also performed with the receptor auxin-signaling F-box protein 5 (AFB5) .
- Results : The IC50 value of one compound (V-7) was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound (V-8) exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 .
-
Biodegradation
- Field : Environmental Biotechnology
- Application : “6-(3-Aminophenyl)picolinic acid” is a significant intermediate used in industrial production and is considered hazardous for the environment and human health . A Gram-positive bacterium, Rhodococcus sp. PA18, was found to aerobically utilize “6-(3-Aminophenyl)picolinic acid” as a source of carbon and energy .
- Method : The bacterium was isolated and its ability to degrade “6-(3-Aminophenyl)picolinic acid” was studied .
- Results : The study demonstrated the potential of Rhodococcus sp. PA18 in the biodegradation of "6-(3-Aminophenyl)picolinic acid" .
-
Coordination Chemistry
- Field : Inorganic Chemistry
- Application : Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
- Method : Many of its complexes are charge-neutral and thus lipophilic . After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
- Results : This has led to the development of dietary supplements that are more effective at introducing essential minerals into the body .
-
Antiviral Research
- Field : Virology
- Application : Picolinic acid has been found to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus .
- Method : Mechanistic studies reveal that picolinic acid inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
- Results : Picolinic acid exhibits promising antiviral activity against SARS-CoV-2 and IAV in pre-clinical animal models .
-
Crystal Engineering
- Field : Material Science
- Application : “6-(3-Aminophenyl)picolinic acid” has been used in the formation of cocrystals with pterostilbene . These cocrystals have shown polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure .
- Method : The crystal structures of two new polymorphs of the 1/1 pterostilbene/picolinic acid cocrystal have been analyzed by single-crystal X-ray diffraction and studied by means of DFT calculations and a set of computational tools (QTAIM, NCIplot, MEP) .
- Results : The observation of a new R 2 2(10) synthon in each of the two polymorphs has been analyzed energetically, characterized using the topology of the electron density, and rationalized using the MEP surfaces .
-
Chemical Synthesis
- Field : Synthetic Organic Chemistry
- Application : “6-(3-Aminophenyl)picolinic acid” has been used as a substrate in various chemical reactions . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .
- Method : In synthetic organic chemistry, it has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .
- Results : The results of these reactions depend on the specific conditions and reactants used .
Eigenschaften
IUPAC Name |
6-(3-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPZUWSRWDJQDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611257 |
Source


|
| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminophenyl)picolinic acid | |
CAS RN |
1261925-21-6 |
Source


|
| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

